

Spectroscopic Analysis of Tetravinylmethane: A Technical Overview

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Compound of Interest

Compound Name: Tetravinylmethane

Cat. No.: B13736303

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Despite a comprehensive search of available scientific literature, detailed experimental spectroscopic data for **tetravinylmethane** remains elusive. While the synthesis of this unique hydrocarbon was reported as early as 1964, a complete, publicly accessible repository of its nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data could not be located. This guide, therefore, serves as a foundational document outlining the expected spectroscopic characteristics of **tetravinylmethane** based on its molecular structure and data from analogous compounds. It also provides generalized experimental protocols applicable to the analysis of such molecules.

Tetravinylmethane, with the systematic IUPAC name 3,3-diethenyl-1,4-pentadiene, is a fascinating non-conjugated diolefin with the chemical formula C_9H_{12} . Its structure consists of a central quaternary carbon atom bonded to four vinyl groups. This unique arrangement imparts a high degree of symmetry to the molecule, which is expected to be reflected in its spectroscopic signatures.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **tetravinylmethane**. These values are estimations based on the known chemical shifts and vibrational frequencies of vinyl groups and quaternary carbons in similar chemical environments.

Table 1: Predicted 1H and ^{13}C NMR Chemical Shifts for **Tetravinylmethane**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H (Vinyl CH)	5.8 - 6.0	Multiplet	Complex splitting pattern due to geminal, cis, and trans coupling.
^1H (Vinyl CH ₂)	5.0 - 5.2	Multiplet	Two distinct signals expected for the geminal protons.
^{13}C (Quaternary C)	45 - 55	Singlet	The central carbon atom.
^{13}C (Vinyl CH)	135 - 145	Doublet	
^{13}C (Vinyl CH ₂)	115 - 125	Triplet	

Table 2: Predicted Key Infrared (IR) and Raman Vibrational Frequencies for **Tetravinylmethane**

Vibrational Mode	Predicted Frequency (cm^{-1})	Spectroscopic Technique	Notes
=C-H Stretch	3080 - 3010	IR, Raman	Characteristic of sp^2 C-H bonds.
C=C Stretch	1640 - 1620	IR, Raman	May be a strong band in the Raman spectrum.
=C-H Bend (Out-of-plane)	1000 - 900	IR	Often strong absorptions for vinyl groups.
C-C Stretch	1200 - 800	Raman	Skeletal vibrations of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for **Tetravinylmethane**

m/z	Predicted Fragment	Notes
120	$[\text{C}_9\text{H}_{12}]^{+\bullet}$	Molecular ion peak.
93	$[\text{C}_7\text{H}_9]^+$	Loss of a vinyl radical ($\bullet\text{CH}=\text{CH}_2$).
66	$[\text{C}_5\text{H}_6]^+$	Further fragmentation.
41	$[\text{C}_3\text{H}_5]^+$	Allyl cation, a common fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **tetravinylmethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **tetravinylmethane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6) in a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans will be required. Proton decoupling should be employed to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of **tetravinylmethane** between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a non-polar solvent like carbon tetrachloride (CCl_4) can be used in a suitable liquid cell.
- **Data Acquisition:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm^{-1} . A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy

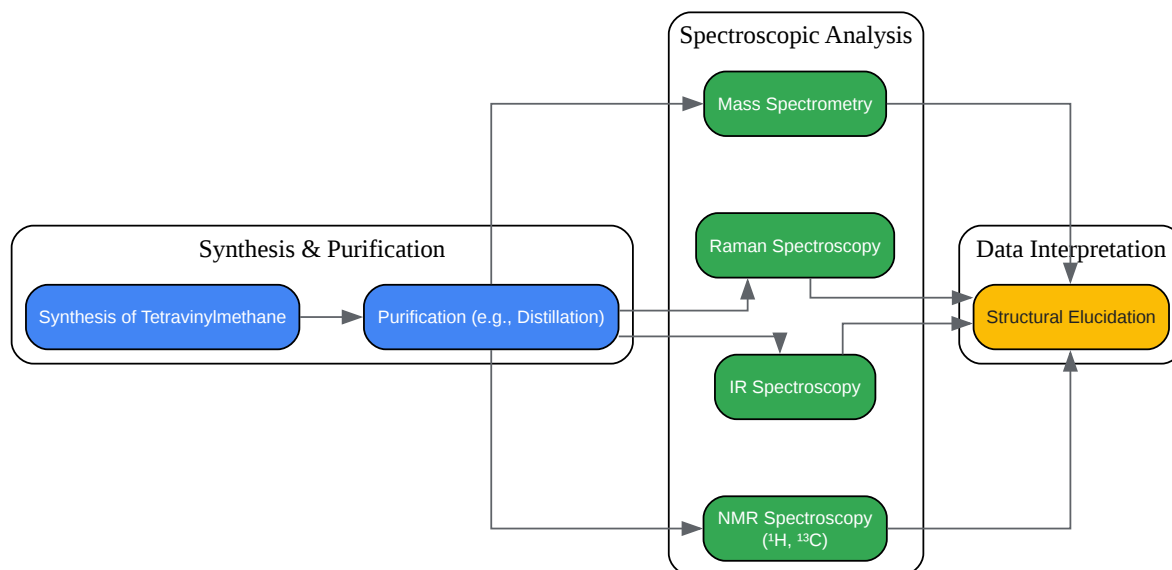
- **Sample Preparation:** Place the liquid **tetravinylmethane** sample in a glass capillary tube or a suitable sample holder for liquid analysis.
- **Data Acquisition:** Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm). The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow and Relationships

The overall workflow for the spectroscopic analysis of **tetravinylmethane** would logically proceed from synthesis and purification to the application of various spectroscopic techniques for structural confirmation.



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Caption: Workflow for the synthesis and spectroscopic analysis of **tetravinylmethane**.

This guide provides a projected framework for the spectroscopic analysis of **tetravinylmethane**. The acquisition and publication of definitive experimental data would be a valuable contribution to the chemical literature, allowing for a more precise and in-depth understanding of this unique molecule.

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